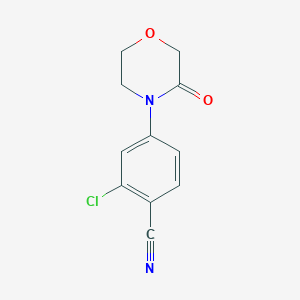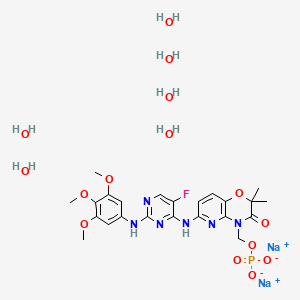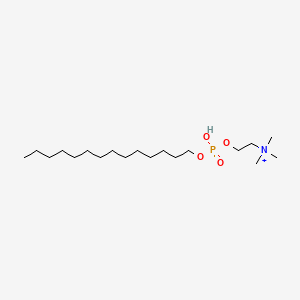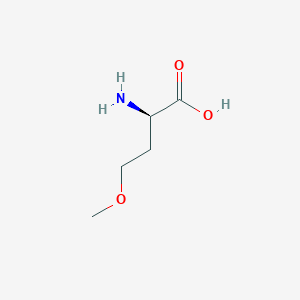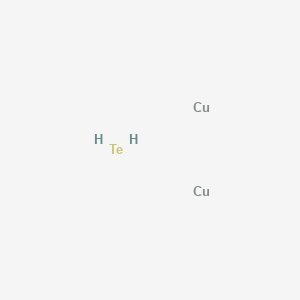
Dicopper tellane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dicopper tellane can be synthesized through several methods, including direct combination of elemental copper and tellurium under high-temperature conditions. Another common method involves the reduction of copper salts in the presence of tellurium compounds. For instance, the reduction of copper(II) sulfate with sodium tellurite in an aqueous solution can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the recovery of tellurium from copper anode slime, a by-product of the copper electrorefining process. The tellurium is then combined with copper through high-temperature smelting or electrochemical methods to produce this compound .
化学反应分析
Types of Reactions
Dicopper tellane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper tellurite and copper tellurate.
Reduction: It can be reduced back to elemental copper and tellurium.
Substitution: this compound can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Reactions often occur in the presence of other chalcogenides under controlled temperature and pressure conditions.
Major Products
Oxidation: Copper tellurite (CuTeO3) and copper tellurate (CuTeO4).
Reduction: Elemental copper and tellurium.
Substitution: Copper sulfide (CuS) or copper selenide (CuSe).
科学研究应用
Dicopper tellane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of thermoelectric materials, photovoltaic cells, and as an additive in metallurgy to improve the mechanical properties of metals
作用机制
The mechanism of action of dicopper tellane involves its ability to interact with various molecular targets through its copper and tellurium atoms. In catalytic processes, the copper atoms often serve as active sites for the adsorption and activation of reactants. The tellurium atom can modulate the electronic properties of the copper centers, enhancing their reactivity. In biological systems, this compound can generate reactive oxygen species (ROS) that can damage microbial cell membranes, leading to its antimicrobial effects .
相似化合物的比较
Dicopper tellane can be compared with other metal tellurides, such as:
Copper sulfide (CuS): Similar in structure but contains sulfur instead of tellurium. Copper sulfide is widely used in photovoltaic cells and as a catalyst.
Copper selenide (CuSe): Contains selenium instead of tellurium and is used in thermoelectric materials and as a semiconductor.
Silver telluride (Ag2Te): Contains silver instead of copper and is known for its high electrical conductivity and use in thermoelectric devices .
This compound is unique due to the specific electronic interactions between copper and tellurium, which can result in distinct catalytic and electronic properties not observed in other metal tellurides.
属性
分子式 |
Cu2H2Te |
|---|---|
分子量 |
256.7 g/mol |
IUPAC 名称 |
copper;tellane |
InChI |
InChI=1S/2Cu.H2Te/h;;1H2 |
InChI 键 |
KGHKZATYFJHRFL-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[TeH2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
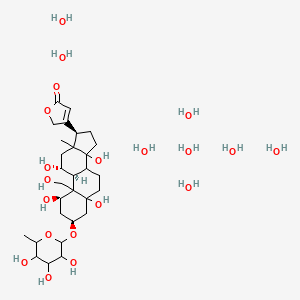
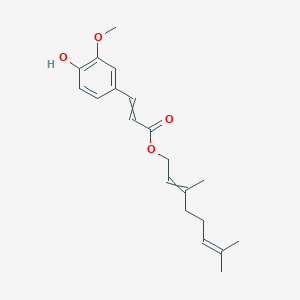
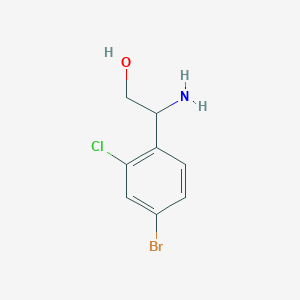
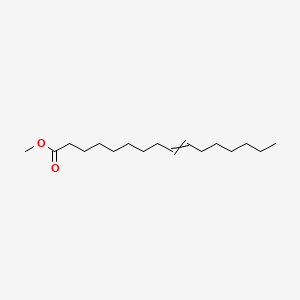
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

